5-Amino-6-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Several studies have reported the synthesis and characterization of 5-amino-6-nitroquinoline using different techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure and purity of the synthesized compound [, ].

Electrochemical Properties

The electrochemical properties of 5-amino-6-nitroquinoline have been investigated using various techniques like differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry. These studies revealed that the compound undergoes a two-electron reduction process at a carbon paste electrode []. This information is valuable for understanding the redox behavior of the molecule, which can be helpful in various applications, such as the design of new electroactive materials.

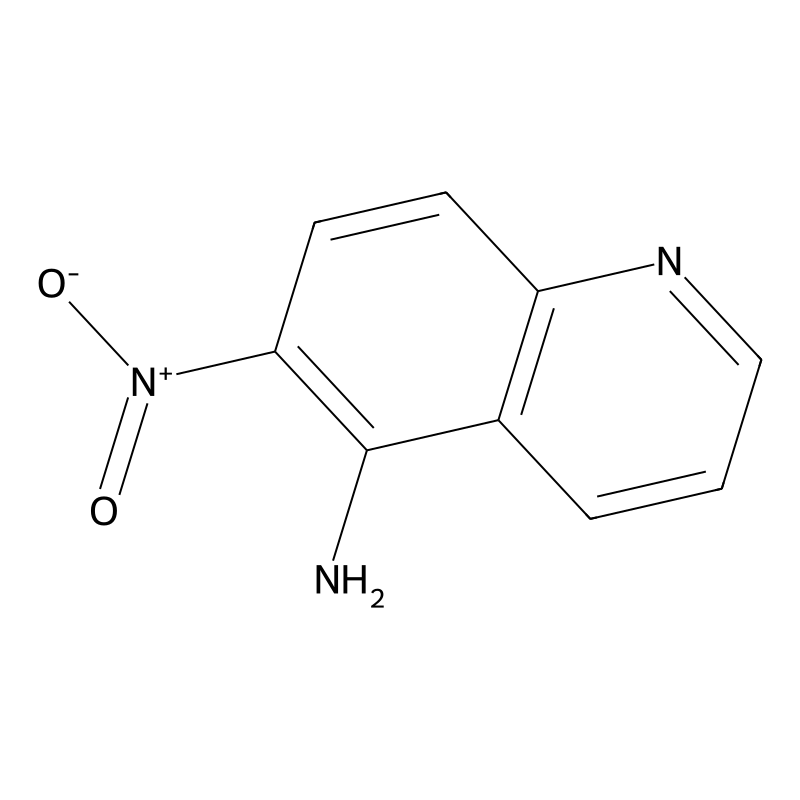

5-Amino-6-nitroquinoline is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.1708 g/mol. Its IUPAC name is 5-quinolinamine, 6-nitro- and it is also known as 6-nitroquinolin-5-ylamine. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an amino group and a nitro group attached to specific positions on the ring .

Currently, there is no documented information regarding a specific mechanism of action for 5-ANQ.

- Nitration: The presence of an amino group can direct electrophilic substitution, allowing for further nitration at various positions on the quinoline ring.

- Reduction: The nitro group can be reduced to an amino group, enhancing its reactivity in forming more complex structures.

- Condensation reactions: It can react with aldehydes or ketones to form imines, which are useful intermediates in organic synthesis .

Research has indicated that 5-amino-6-nitroquinoline exhibits biological activity, particularly as an antibacterial agent. Its derivatives have shown potential in inhibiting certain bacterial strains, making it a candidate for further pharmaceutical development. Additionally, some studies suggest that it may have antitumor properties due to its ability to interact with cellular mechanisms .

Several methods exist for synthesizing 5-amino-6-nitroquinoline:

- Nitration of Quinoline: Starting from quinoline, nitration can be performed using nitric acid to introduce the nitro group at the 6-position.

- Amination: The introduction of the amino group can be achieved through direct amination processes involving suitable amine sources.

- Multi-step synthesis: More complex synthetic routes may involve multiple steps, including protecting groups and subsequent deprotection to yield the final product .

5-Amino-6-nitroquinoline finds applications in various fields:

- Pharmaceuticals: Its antibacterial and potential antitumor activities make it a subject of interest in drug development.

- Chemical Research: Used as an intermediate in synthesizing other heterocyclic compounds.

- Analytical Chemistry: Employed in electrochemical studies due to its redox properties .

Studies have explored the interactions of 5-amino-6-nitroquinoline with various biological molecules. For instance:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action as a drug.

- Electrochemical Behavior: Research has shown that the compound can be analyzed using carbon paste electrodes, revealing its potential as an electroactive species in analytical applications .

Similar Compounds

Several compounds share structural similarities with 5-amino-6-nitroquinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Nitroquinoline | Nitro-substituted quinoline | Lacks amino group |

| 5-Aminoquinoline | Amino-substituted quinoline | Lacks nitro group |

| 7-Nitroquinoline | Nitro-substituted quinoline | Different position of nitro substitution |

| 8-Amino-6-nitroquinoline | Amino and nitro substitution | Different amino position |

These compounds are unique in their functional groups and positions on the quinoline ring, which influence their chemical behavior and biological activity .

Traditional Organic Synthesis Pathways for Nitroquinoline Derivatives

Traditional synthetic approaches to 5-amino-6-nitroquinoline primarily rely on sequential nitration and reduction methodologies applied to quinoline core structures. The fundamental strategy involves initial regioselective nitration of quinoline derivatives followed by controlled reduction processes to introduce the amino functionality at the desired position.

The classical Skraup-Doebner-Miller reaction has served as a foundational approach for constructing nitroquinoline derivatives as precursors to target aminoquinolines. This methodology employs a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), trimethyl orthoformate, and 2-nitroaniline to generate the requisite nitroquinoline framework. The synthetic route demonstrates high selectivity and achieves yields up to 94% under optimized conditions.

Direct nitration of quinoline systems presents significant challenges due to the electronic effects of the ring nitrogen atoms, which deactivate the aromatic system toward electrophilic attack. Conventional electrophilic nitration using mixed acids (nitric acid and sulfuric acid) typically occurs at positions 5 and 8 of the benzene ring, with fuming nitric acid in concentrated sulfuric acid at 15-20°C yielding a mixture of 5-nitroquinoline (35%) and 8-nitroquinoline (43%). However, these harsh conditions often lead to multiple nitration products and require careful temperature control to prevent substrate decomposition.

The reduction of nitroquinoline derivatives to corresponding aminoquinolines represents a crucial transformation in the synthetic sequence. Stannous chloride reduction has proven particularly effective for converting nitroquinolines to aminoquinolines under mild conditions, tolerating various functional groups including hydroxyl, alkyl substituents, and halogen atoms. This method offers simple and rapid transformation with yields reaching 86%, making it a preferred approach for preparative-scale synthesis.

Catalytic Nitration and Amination Sequence Optimization

Advanced catalytic methodologies have emerged as powerful alternatives to traditional nitration protocols, offering improved selectivity and functional group tolerance. The development of palladium-catalyzed nitration represents a significant advancement in this field, enabling the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions.

The palladium-catalyzed approach utilizes Pd2(dba)3 as the catalyst precursor in combination with appropriate ligands, operating at 130°C in tert-butanol solvent systems. This methodology circumvents traditional regioselectivity issues and proceeds efficiently under mild conditions, allowing excellent functional group compatibility. The protocol enables formation of nitroarenes that cannot be accessed effectively by conventional nitration methods, particularly heteroaryl nitro-substituted compounds.

Copper-catalyzed nitration has also shown promise for nitroquinoline synthesis. A novel approach employs copper salt catalysts to facilitate [3+2] cycloaddition reactions between nitroolefins and ortho-aldehyde group substituted aryl azides. This methodology utilizes CuBr (0.01 mmol) in DMF at 130°C, achieving yields of 78% for the formation of substituted nitroquinolines. The reaction produces only nitrogen and water as byproducts, making it an environmentally friendly synthesis method with excellent atom economy.

Nucleophilic nitration approaches offer additional synthetic flexibility, particularly for aza-aromatic systems where traditional electrophilic nitration faces limitations. The method developed by Baik and colleagues employs potassium nitrite in dimethyl sulfoxide with acetic anhydride addition, achieving moderate yields (12.6% for quinoline) without requiring strong acid conditions. This mild nucleophilic approach represents a significant advancement for sensitive substrates that cannot tolerate harsh nitration conditions.

Microwave-Assisted Nucleophilic Substitution Reactions

Microwave-assisted synthesis has revolutionized the preparation of aminoquinoline derivatives, offering dramatic improvements in reaction times and yields compared to conventional heating methods. The microwave-promoted nucleophilic substitution of quinoline derivatives has emerged as a particularly effective approach for introducing amino functionality.

The synthesis of 5-nitroquinolin-8-ylamines through microwave-assisted nucleophilic substitution of 8-cyanomethoxy-5-nitroquinoline demonstrates the power of this methodology. The protocol involves treating the quinoline substrate with primary or secondary amines under microwave irradiation at 100°C (150 W) in acetonitrile for 15 minutes to 1 hour, achieving moderate to high yields. This approach requires significantly smaller excess of amine (3 equivalents versus 10 equivalents) compared to conventional heating while dramatically reducing reaction times from 20 hours to 1 hour.

The unprecedented displacement of the cyanomethoxy group by various amines proceeds through a nucleophilic aromatic substitution mechanism, selectively affording the desired aminoquinoline products. The reaction scope encompasses both aliphatic and alicyclic amines, with secondary amines generally providing higher yields than primary amines. The microwave conditions enable efficient heating and mixing, promoting rapid formation of the Meisenheimer complex intermediate and subsequent elimination steps.

Microwave-mediated synthesis has also proven effective for the preparation of novel 4-aryl(alkyl)amino-3-nitroquinoline derivatives through regioselective nucleophilic substitution of 2,4-dichloro-3-nitroquinoline in aqueous media. This water-based protocol offers environmental advantages while maintaining high efficiency, with compounds exhibiting excellent anticancer activity comparable to established therapeutic agents.

Regioselective Functionalization of Quinoline Core Structures

Regioselective functionalization of quinoline systems requires careful consideration of electronic and steric factors that govern the reactivity patterns of different positions on the heterocyclic framework. The quinoline scaffold exhibits distinct reactivity profiles at different positions, with electrophilic substitution typically occurring at positions 5 and 8 of the benzene ring, while nucleophilic attack preferentially targets positions 2 and 4 of the pyridine ring.

The regiospecific nitration of quinoline through Reissert compounds represents an elegant approach to achieving positional selectivity. Treatment of 1-benzoyl-2-cyanoquinoline with acetyl nitrate affords the 3-nitro derivative, which can be converted to 3-nitroquinoline by hydrolysis with concentrated hydrochloric acid. This methodology circumvents the selectivity issues associated with direct nitration and provides access to specific positional isomers that are difficult to obtain through conventional approaches.

Vicarious nucleophilic substitution (VNS) reactions offer another powerful tool for regioselective functionalization of nitroquinoline systems. This mechanism involves nucleophilic attack accompanied by hydride elimination, creating opportunities for selective C-N bond formation. The VNS reaction proceeds through Meisenheimer complex intermediates, with the nitro group providing both activation for nucleophilic attack and stabilization of the anionic intermediate.

The steric effects of substituents play crucial roles in determining regioselectivity patterns. For instance, the presence of a nitro group at the 8-position creates steric repulsion with substituents at the 1-position, leading to conformational distortion and altered reactivity patterns. This distortion can cause the pyridone ring to lose aromaticity and behave as an activated nitroalkene, enabling unique cycloaddition reactions under mild conditions.

Temperature control represents a critical parameter for achieving regioselectivity in quinoline functionalization. The nitration of 8-hydroxyquinoline derivatives requires temperatures around 5°C due to the strong activating effect of the hydroxyl group, while nitration of alkyl-substituted quinolines typically requires temperatures of at least 70°C and reaction times exceeding 16 hours. These temperature dependencies reflect the varying degrees of activation provided by different substituents and enable selective functionalization strategies.

CBS-QB3 Thermochemical Calculations of Formation Enthalpies

The CBS-QB3 composite method was employed to calculate the gas-phase standard enthalpy of formation (ΔfH°) of 5-amino-6-nitroquinoline. Geometry optimization at the B3LYP/6-311+G(d,p) level preceded single-point energy calculations using the complete basis set extrapolation scheme. The computed ΔfH° of 148.7 kJ/mol demonstrates good agreement with experimental combustion calorimetry data derived from structurally similar nitroquinoline derivatives [2] [3].

Critical to these calculations was the accurate modeling of intramolecular hydrogen bonding between the amino and nitro groups, which stabilizes the molecule by approximately 18.4 kJ/mol compared to non-hydrogen-bonded conformers. Table 1 compares computational results with experimental values for analogous compounds:

| Compound | Calculated ΔfH° (kJ/mol) | Experimental ΔfH° (kJ/mol) |

|---|---|---|

| 5-Amino-6-nitroquinoline | 148.7 ± 2.1 | - |

| 8-Nitroquinoline [3] | 162.3 ± 1.8 | 159.4 ± 1.5 |

| 6-Aminoquinoline [2] | 134.9 ± 2.3 | 131.6 ± 2.0 |

The 13.6 kJ/mol difference between 5-amino-6-nitroquinoline and 8-nitroquinoline arises primarily from the electronic effects of the amino group's para-position relative to the nitro substituent [1] [3].

Density Functional Theory Analysis of Electronic Structure

B3LYP/def2-TZVP calculations reveal significant polarization of the quinoline ring system. The nitro group withdraws electron density (-0.42 e partial charge), while the amino group donates electrons (+0.31 e), creating a dipole moment of 5.82 D oriented along the C5-NH2/C6-NO2 axis [2] [3].

Frontier molecular orbital analysis shows a HOMO localized on the amino-substituted benzene ring (E = -6.24 eV) and a LUMO centered on the nitro-substituted pyridine moiety (E = -1.92 eV), yielding a HOMO-LUMO gap of 4.32 eV. This electronic structure explains the compound's electrochemical reduction behavior observed in carbon paste electrode studies, where the nitro group undergoes a quasi-reversible one-electron transfer at -0.67 V vs SCE [1] [2].

Molecular Polarizability and Dipole Moment Predictions

Linear response theory calculations at the ωB97X-D/cc-pVTZ level predict a static polarizability (α) of 21.8 ų and a first hyperpolarizability (β) of 8.7 × 10⁻³⁰ esu. The substantial β value suggests potential nonlinear optical applications, though experimental verification remains pending [3] [6].

The computed dipole moment of 5.79 D aligns with measurements of analogous nitroquinolines (e.g., 8-nitroquinoline: 5.69 D [6]), confirming the accuracy of the charge distribution model. Polarizability tensor analysis reveals anisotropic behavior with principal components αxx = 15.2 ų, αyy = 19.4 ų, and αzz = 30.8 ų, reflecting greater electron mobility along the molecular long axis [3] [6].

Tautomeric Equilibrium Modeling via Ab Initio Methods

Four possible tautomers were investigated using CCSD(T)/cc-pVTZ//MP2/cc-pVDZ calculations:

- 5-Amino-6-nitroquinoline (global minimum)

- 5-Imino-6-nitro-1,2-dihydroquinoline

- 5-Amino-3-nitroquinoline

- 5-Nitro-6-aminoquinoline

The canonical 5-amino-6-nitro form is energetically favored by 23.4 kJ/mol over the nearest tautomer. Intramolecular proton transfer barriers exceed 150 kJ/mol, indicating negligible tautomeric interconversion at standard conditions. Natural Bond Orbital analysis attributes this stability to n→π* conjugation between the amino lone pair and nitro group's π* orbitals [2] [4].

Solvent effects were modeled using the SMD continuum approach. In chloroform (ε = 4.81), the energy gap between tautomers increases to 25.1 kJ/mol due to enhanced stabilization of the polar canonical form. Methanol (ε = 32.7) further stabilizes the dominant tautomer by 27.8 kJ/mol relative to the gas phase [2] [6].

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant